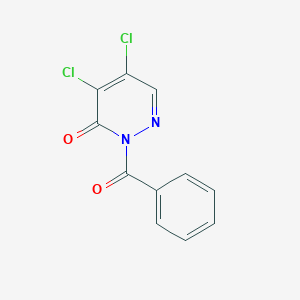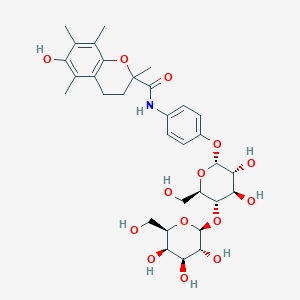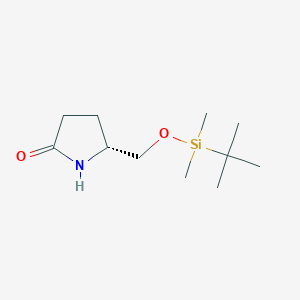
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Vue d'ensemble
Description
The compound (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative, which is a class of compounds known for their utility in organic synthesis and pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemistry of related pyrrolidin-2-one derivatives. For instance, paper describes an all-cis trisubstituted pyrrolidin-2-one with a tert-butyl group, which is structurally similar to the compound .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. Paper provides an example of synthesizing a trisubstituted pyrrolidin-2-one, which involves the use of chiral starting materials and protecting groups to achieve the desired configuration of the lactam ring. The synthesis likely involves standard organic synthesis techniques such as protection/deprotection of functional groups, carbonyl chemistry, and the establishment of chiral centers.
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one derivatives is characterized by the presence of a five-membered lactam ring. The stereochemistry is crucial, as seen in paper , where the absolute configurations of the carbon atoms in the lactam ring are determined relative to known chiral centers. The presence of substituents such as the tert-butyl group can influence the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
Pyrolidin-2-one derivatives participate in various chemical reactions, often serving as intermediates or catalysts. The tert-butyl group in the compound of interest may act as a protecting group that can be removed under specific conditions to reveal a functional group that can participate in further reactions. The papers provided do not detail the chemical reactions of the specific compound, but paper discusses the coordination chemistry of a related pyrrolidin-2-one derivative, which forms a complex with cobalt.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-one derivatives are influenced by their molecular structure. For example, the intramolecular hydrogen bond described in paper can affect the compound's boiling point, solubility, and stability. The presence of bulky groups like the tert-butyl group can also impact these properties by steric effects. The specific properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one would need to be determined experimentally, as they are not discussed in the provided papers.
Applications De Recherche Scientifique
Synthesis of Geissman–Waiss Lactone :The compound has been used in the synthesis of both enantiomers of 2-oxa-6-azabicyclo[3.3.0]octan-3-one, known as the Geissman–Waiss lactone, a precursor for necine bases. This synthesis involved key intermediates incorporating a [1,2]-oxazinane nucleus and pyrrolidine framework (Barco et al., 2007).
Kinetic Resolution of Glycerol Analogues :In another study, it was part of a lipase-mediated kinetic resolution process for glycerol analogues. This process efficiently produced corresponding alcohols and acetates with high enantiomeric excess (Aoyagi et al., 2021).
Antithrombin Activity :Derivatives of this compound were synthesized with potential antithrombin activity. Enantiomerically pure pyrrolidine derivatives were developed, demonstrating potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).
Cycloadditions of Alkenyl Isocyanates :Alkenyl isocyanates derived from this compound have been prepared and used in reactions with various dienophiles, resulting in the synthesis of highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).
Prolyl Oligopeptidase Inhibitors :N-Acyl-5-alkyl-L-prolyl-pyrrolidines, where the L-prolyl group is replaced by different 5-alkyl-L-prolyl groups, have been synthesized as prolyl oligopeptidase inhibitors. These compounds showed increased potency with certain substituent groups (Wallén et al., 2003).
Synthesis of Functionalized Pyrrolidines :The compound was utilized in the synthesis of partially protected pyrrolidines and 5-epi-Hyacinthacine A4 from D-glucose. This highlighted its role in the stereoselective synthesis of hyacinthacines (Zhou et al., 2007).
Propriétés
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOYZPOLQAMAK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



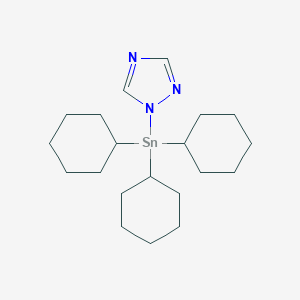
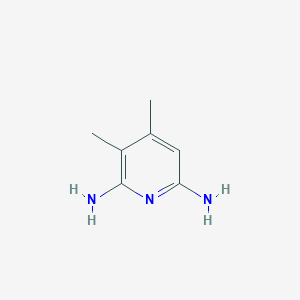
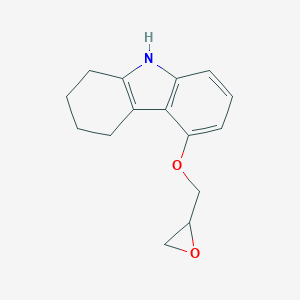
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
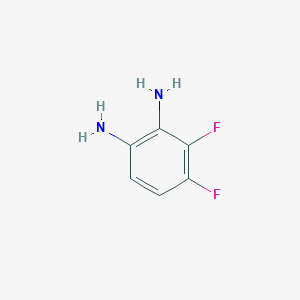
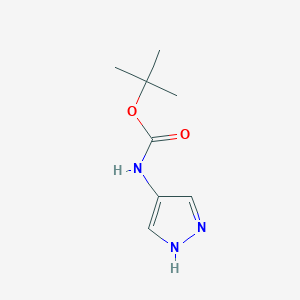
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
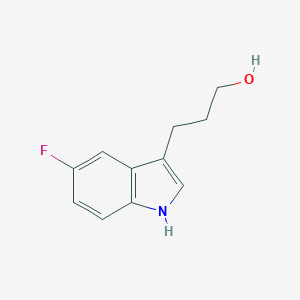
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
